4-amino-N-[4-[(Z)-2-thiophen-2-ylethenyl]pyrimidin-2-yl]benzenesulfonamide
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Overview
Description
4-amino-N-[4-[(Z)-2-thiophen-2-ylethenyl]pyrimidin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties . This compound, in particular, has a unique structure that combines a pyrimidine ring with a thiophene moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-amino-N-[4-[(Z)-2-thiophen-2-ylethenyl]pyrimidin-2-yl]benzenesulfonamide typically involves multiple steps. One common synthetic route includes the reaction of 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide with aryl aldehydes and benzil in the presence of ammonium acetate and dimethylamine using diethyl ammonium hydrogen sulfate as an ionic liquid under reflux conditions . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or acetone, and catalysts such as palladium on carbon.
Scientific Research Applications
4-amino-N-[4-[(Z)-2-thiophen-2-ylethenyl]pyrimidin-2-yl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential in inhibiting the growth of certain bacteria and fungi.
Medicine: It is being studied for its potential use in treating infections and certain types of cancer.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of this compound involves its ability to inhibit specific enzymes or pathways in biological systems. For example, as a sulfonamide, it can inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The molecular targets and pathways involved may vary depending on the specific application and organism being studied.
Comparison with Similar Compounds
Similar compounds to 4-amino-N-[4-[(Z)-2-thiophen-2-ylethenyl]pyrimidin-2-yl]benzenesulfonamide include other sulfonamides like sulfadiazine and sulfamethazine. These compounds share a similar sulfonamide group but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its combination of a pyrimidine ring with a thiophene moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-amino-N-[4-[(Z)-2-thiophen-2-ylethenyl]pyrimidin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S2/c17-12-3-7-15(8-4-12)24(21,22)20-16-18-10-9-13(19-16)5-6-14-2-1-11-23-14/h1-11H,17H2,(H,18,19,20)/b6-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQASIYUMLVLPRX-WAYWQWQTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\C2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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